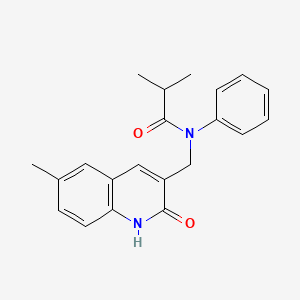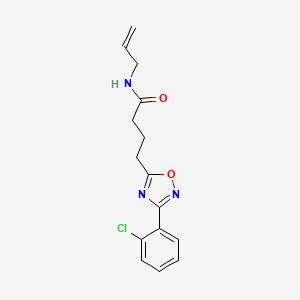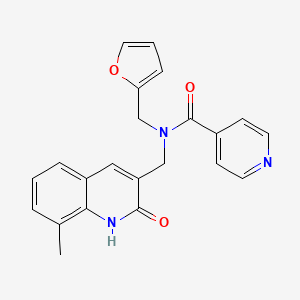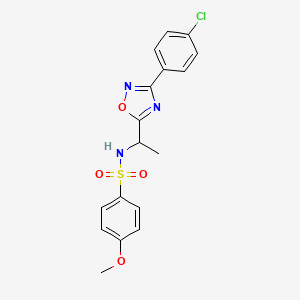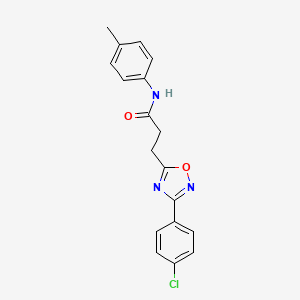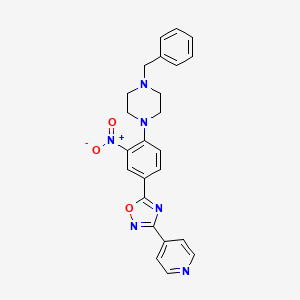
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various molecular targets, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to possess antibacterial and antifungal activities against various pathogenic microorganisms. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. Additionally, it has been shown to exhibit anxiolytic and antidepressant effects, which may be attributed to its interaction with serotonin and dopamine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is its broad range of biological activities, which makes it a versatile compound for scientific research. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret its biological effects.
Orientations Futures
There are several future directions for the research of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and CNS disorders. Another direction is to elucidate its mechanism of action and molecular targets, which may provide insights into its biological effects. Additionally, further studies are needed to evaluate its safety and toxicity profile, which may inform its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole involves the reaction between 4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde and 4-pyridinecarboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has also been investigated for its potential as a central nervous system (CNS) agent, as it has been shown to exhibit anxiolytic and antidepressant effects.
Propriétés
IUPAC Name |
5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-30(32)22-16-20(24-26-23(27-33-24)19-8-10-25-11-9-19)6-7-21(22)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESINZHOSYPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=NC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)
![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)

![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)
